Methyl4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate
CAS No.:
Cat. No.: VC11073486
Molecular Formula: C18H17NO6
Molecular Weight: 343.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NO6 |
|---|---|
| Molecular Weight | 343.3 g/mol |
| IUPAC Name | methyl 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C18H17NO6/c1-23-16-9-12(10-20)3-8-15(16)25-11-17(21)19-14-6-4-13(5-7-14)18(22)24-2/h3-10H,11H2,1-2H3,(H,19,21) |
| Standard InChI Key | CZPMMGRJSRGKRF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Introduction
Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate, with the CAS number 552813-99-7, is a complex organic compound featuring a benzoate backbone with a formyl and methoxy-substituted phenoxy group attached via an acetamido linker. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
The synthesis of Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate typically involves multi-step organic synthesis techniques. While specific synthesis protocols for this compound are not widely detailed in available literature, similar compounds often require careful control of reaction conditions, including temperature, solvent choice, and catalyst selection.
General Synthesis Approach
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Starting Materials: The synthesis might begin with a benzoic acid derivative and a phenoxy compound, which undergoes formylation and methoxylation.
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Coupling Reaction: An acetamido linker is introduced through a coupling reaction, possibly involving a carbodiimide or similar reagent.
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Purification: Final purification steps may include chromatography or crystallization to achieve high purity.
Applications and Potential Uses
While specific applications of Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate are not extensively documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial or anticancer properties. The presence of a formyl group and a methoxy-substituted phenoxy moiety could provide opportunities for further chemical modification or bioconjugation.
Biological Activity
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Antimicrobial Activity: Some benzoate derivatives have shown antimicrobial properties, which could be a potential area of investigation for this compound.
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Anticancer Activity: The structural complexity of this compound might lend itself to interactions with biological targets relevant to cancer therapy.
Research Findings and Future Directions
Given the limited availability of specific research findings on Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceutical or materials science fields.
Future Research Directions
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Biological Screening: Conduct comprehensive biological assays to determine potential therapeutic applications.
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Chemical Modifications: Explore structural modifications to enhance biological activity or stability.
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Materials Science Applications: Investigate potential uses in materials science, such as in polymer chemistry or as a building block for complex materials.
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